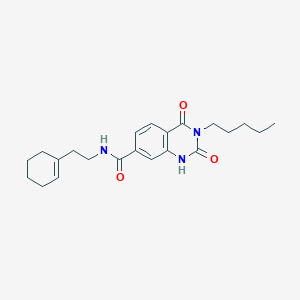

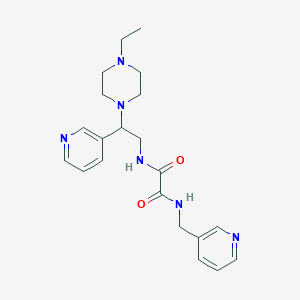

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The structure-activity relationship of this series of compounds was studied by treating the single aromatic ring at positions 1, 3, and 5 of the pyridone ring . The synthesis process did not involve the use of toxic and odoriferous materials .Molecular Structure Analysis

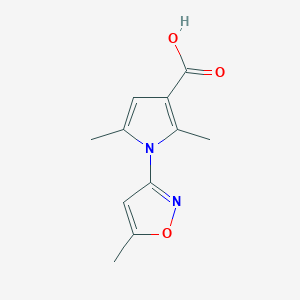

The molecular structure of this compound is characterized by a pyridone ring with a phenyl group and an acetic acid group attached to it . The compound is also known as DPAA.Chemical Reactions Analysis

The compound shows strong inhibitory action against ALR2, a rate-limited enzyme of the polyol pathway . It also exhibits powerful antioxidative action .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.235. It is a solid at room temperature .科学的研究の応用

Antiepileptic Activity

Perampanel is a novel, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. Dysfunction of glutamatergic neurotransmission has been implicated in epilepsy and other neurological diseases. Perampanel has shown potent activity in both in vitro (AMPA-induced Ca2+ influx assay) and in vivo (AMPA-induced seizure model) studies . It is currently in regulatory submission for partial-onset seizures associated with epilepsy.

Neurodevelopmental Disorders

Gain-of-function variants in the GRIA2 gene (encoding AMPA receptors) have been associated with neurodevelopmental delay and seizures. Perampanel’s role as an AMPA receptor antagonist makes it relevant in this context .

Anti-Tumor Effects in Glioma Cells

Recent studies have explored perampanel’s anti-tumor effects in malignant glioma cells. While more research is needed, it shows promise as a potential therapeutic agent .

Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells

Interestingly, the antiepileptic drug oxcarbazepine inhibits the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells. Although not directly related to perampanel, this highlights the broader impact of antiepileptic agents on glioma biology .

Targeted Treatment Possibilities

Perampanel’s unique mechanism of action opens doors for targeted treatments. Further investigations may reveal additional applications beyond epilepsy management .

作用機序

Target of Action

The primary target of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid: acts as a noncompetitive antagonist of the AMPA receptor When it is bound to the receptor, it prevents the activation of the receptor, thereby inhibiting the function of the receptor .

Biochemical Pathways

The action of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid on the AMPA receptor affects the glutamatergic neurotransmission pathway . Glutamatergic neurotransmission is the most abundant excitatory neurotransmission mechanism in the brain. By inhibiting AMPA receptors, this compound reduces the excitatory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties would need to be determined in further studies.

Result of Action

The molecular and cellular effects of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid ’s action are related to its inhibitory effect on AMPA receptors. By reducing excitatory neurotransmission, it can potentially suppress overactive neural circuits. This property is why the compound is being investigated for its potential use in treating conditions like epilepsy, where there is often excessive neural activity .

Safety and Hazards

特性

IUPAC Name |

2-(2-oxo-5-phenylpyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRVDPVSLGQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)